N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide
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Overview
Description
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide is a compound belonging to the class of dicyanophenylalkanediamides. These compounds are characterized by the presence of two dicyanophenyl groups attached to an alkanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide can be synthesized by reacting 4-aminophthalonitrile with a saturated aliphatic dicarboxylic acid halide. The reaction typically involves the use of a solvent such as acetone and a base like potassium carbonate to facilitate the substitution reaction . The reaction conditions often include heating the mixture to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of N1,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide undergoes various chemical reactions, including:
Polymerization: The compound can polymerize through heating, either by itself or in the presence of a metal or a salt, to form polyphthalocyanine resins.
Substitution Reactions: The dicyanophenyl groups can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Polymerization: Heating the compound in the presence of a metal or a salt.
Substitution Reactions: Using nucleophiles such as amines or alcohols in the presence of a base like potassium carbonate.
Major Products Formed
Scientific Research Applications
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of high-performance resins and plastics, particularly polyphthalocyanine resins.
Materials Science: Employed in the development of coatings, laminates, adhesives, and filament windings due to its excellent thermal stability and mechanical properties.
Biomedical Research:
Mechanism of Action
The mechanism of action of N1,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide primarily involves its ability to polymerize and form stable, high-molecular-weight resins. The dicyanophenyl groups play a crucial role in the polymerization process, forming strong chemical bonds that contribute to the thermal and mechanical stability of the resulting polymers . The compound’s molecular targets and pathways are related to its interaction with various nucleophiles and its ability to undergo substitution reactions.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3,4-dicyanophenyl)alkanediamides: These compounds share a similar structure but differ in the length and composition of the alkanediamide backbone.
Polyphthalocyanine Resins: These resins are formed from similar dicyanophenyl compounds and exhibit comparable thermal and mechanical properties.
Uniqueness
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide is unique due to its specific alkanediamide backbone, which imparts distinct properties to the resulting polymers. The compound’s ability to form high-performance resins with exceptional thermal stability and mechanical strength sets it apart from other similar compounds .
Properties
CAS No. |
57414-45-6 |
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Molecular Formula |
C34H40N6O2 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
N,N'-bis(3,4-dicyanophenyl)octadecanediamide |
InChI |
InChI=1S/C34H40N6O2/c35-23-27-17-19-31(21-29(27)25-37)39-33(41)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-34(42)40-32-20-18-28(24-36)30(22-32)26-38/h17-22H,1-16H2,(H,39,41)(H,40,42) |
InChI Key |
OCVVAAABLINSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCCCCCCCCCCCCCCC(=O)NC2=CC(=C(C=C2)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
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